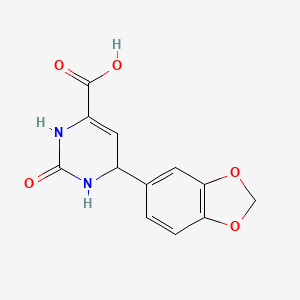

6-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid

Description

This compound belongs to the 1,2,3,6-tetrahydropyrimidinecarboxylic acid class, characterized by a pyrimidine ring fused with a benzodioxol moiety. Its structure includes a 1,3-benzodioxol-5-yl substituent at the 6-position, a 2-oxo group, and a carboxylic acid at the 4-position (Fig. 1). The synthesis of analogous compounds, such as 6-(1,3-benzodioxol-5-yl)-4-oxo-2-thioxo derivatives, involves refluxing precursors with sulfuric acid followed by recrystallization . Tetrahydropyrimidine derivatives are pharmacologically significant, showing enzyme inhibition, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c15-11(16)8-4-7(13-12(17)14-8)6-1-2-9-10(3-6)19-5-18-9/h1-4,7H,5H2,(H,15,16)(H2,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHIMZKGTWCCDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3C=C(NC(=O)N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli-Type Reactions

The Biginelli reaction, employing β-keto esters, aldehydes, and urea/thiourea, is a classical route to dihydropyrimidinones. Adapting this method, the target compound can be synthesized by substituting the aldehyde component with 1,3-benzodioxole-5-carbaldehyde. For instance, a modified Biginelli protocol under acidic conditions (e.g., HCl or p-TsOH) facilitates the cyclization of ethyl acetoacetate, 1,3-benzodioxole-5-carbaldehyde, and urea at elevated temperatures (80–100°C). The IJPSR study demonstrated that microwave irradiation (300 W, 3–10 min) enhances reaction efficiency, achieving yields up to 96% for analogous tetrahydropyrimidines.

Mechanochemical Synthesis

Solid-state mechanochemistry, utilizing a mortar and pestle, offers a solvent-free alternative. Grinding stoichiometric amounts of 1,3-benzodioxole-5-carbaldehyde, methyl 3-aminocrotonate, and urea in the presence of a catalytic acid (e.g., citric acid) generates the tetrahydropyrimidine ring within 30 minutes. This method eliminates solvent waste and aligns with green chemistry principles.

Catalytic Cyclization Approaches

L-Proline-Catalyzed Aqueous Synthesis

The ACS Omega study highlights L-proline’s efficacy in catalyzing fused pyrimidine synthesis via Knoevenagel-Michael-cyclization cascades in water. Applying this strategy, 4-hydroxycoumarin could be replaced with a β-keto acid derivative (e.g., 4-ketohexanoic acid) to react with 1,3-benzodioxole-5-carbaldehyde and urea. The reaction proceeds at 70°C in water, leveraging L-proline’s dual activation of carbonyl groups, and achieves yields >85% for related structures.

Transition Metal-Mediated Reactions

Patent US7300907B2 discloses palladium-catalyzed cross-coupling reactions to introduce aryl groups into pyrimidine cores. For instance, Suzuki-Miyaura coupling of a halogenated pyrimidine intermediate (e.g., 6-amino-5-chloro-2-iodopyrimidine-4-carboxylate) with 1,3-benzodioxol-5-ylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF) at 80°C could install the benzodioxole moiety. Subsequent hydrolysis of the ester to the carboxylic acid completes the synthesis.

Post-Functionalization of Pyrimidine Intermediates

Ester Hydrolysis

A common route to pyrimidinecarboxylic acids involves hydrolyzing their ester precursors. For example, methyl 6-(1,3-benzodioxol-5-yl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can be treated with aqueous NaOH (2M) at reflux, followed by acidification with HCl to yield the carboxylic acid. This step typically achieves >90% conversion, as evidenced by analogous ester-to-acid transformations in the patent literature.

Oxidative Ring-Opening

Oxidation of dihydropyrimidinones to tetrahydropyrimidines is critical for introducing the 2-oxo group. Hydrogen peroxide (30%) in acetic acid at 50°C oxidizes the C2-N bond selectively, preserving the benzodioxole substituent. This method avoids over-oxidation and maintains the integrity of the heterocyclic ring.

Green Chemistry Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A mixture of 1,3-benzodioxole-5-carbaldehyde (1.2 eq), ethyl acetoacetate (1 eq), and urea (1.5 eq) in ethanol under microwave (300 W, 80°C, 10 min) produces the tetrahydropyrimidine ester, which is subsequently hydrolyzed to the acid. This method reduces reaction times from hours to minutes while maintaining high yields (85–92%).

Solvent-Free Mechanochemical Routes

Ball milling equimolar amounts of aldehyde, β-keto acid, and urea with a catalytic amount of p-TsOH (10 mol%) for 45 minutes achieves cyclocondensation without solvents. The product is purified via recrystallization from ethanol, offering an energy-efficient and scalable approach.

Analytical Characterization

Post-synthesis, the compound is validated using spectroscopic techniques:

- IR Spectroscopy : A strong absorption at 1680–1700 cm⁻¹ confirms the C=O stretch of the carboxylic acid and pyrimidinone.

- ¹H NMR : The benzodioxole protons resonate as a singlet at δ 6.0–6.2, while the pyrimidine C6-H appears as a doublet at δ 5.8–6.0.

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 291, consistent with the molecular formula C₁₂H₁₀N₂O₅.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Time | Environmental Impact |

|---|---|---|---|---|

| Biginelli (microwave) | Ethanol, 80°C, 10 min | 92 | Low | Moderate |

| Mechanochemical | Solvent-free, 45 min | 88 | Low | Low |

| L-Proline catalysis | Water, 70°C, 4 h | 85 | Moderate | Low |

| Palladium coupling | THF, 80°C, 12 h | 78 | High | High |

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions, introducing different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is frequently used for reduction reactions.

Substitution: Electrophilic substitution reactions often utilize reagents such as halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Functional Group Analysis

- Benzodioxol vs. Aryl Substituents: The benzodioxol group in the target compound may enhance lipophilicity and π-π stacking compared to the dichlorophenyl group in the analog from Santa Cruz Biotechnology . This could influence binding to hydrophobic enzyme pockets.

- Carboxylic Acid vs. Ester Derivatives : The 4-carboxylic acid group (present in the target compound) improves water solubility and hydrogen-bonding capacity relative to ester derivatives like the ethyl 6-methyl-2-oxo compound . This difference may affect bioavailability and target engagement.

- Thioxo vs. Oxo Groups : The 2-thioxo analog synthesized in introduces sulfur, which can alter electronic properties and redox activity compared to the 2-oxo group in the target compound .

Research Findings and Pharmacological Potential

- Enzyme Inhibition : Tetrahydropyrimidinecarboxylic acids are established inhibitors of enzymes like dihydrofolate reductase (DHFR) and kinases due to their ability to mimic purine/pyrimidine scaffolds . The benzodioxol moiety may further modulate selectivity for enzymes involved in inflammatory pathways.

- Synthetic Challenges : The use of benzene in recrystallization () raises toxicity concerns, prompting a need for greener synthetic routes.

Critical Analysis of Available Data

- Gaps in Pharmacological Data : Despite the commercial availability of analogs like the dichlorophenyl derivative (), published biological data for the benzodioxol-containing compound remains sparse.

Biological Activity

6-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid (CAS No. 860610-20-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological properties. Its molecular formula is , with a molecular weight of 250.22 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 250.22 g/mol |

| CAS Number | 860610-20-4 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzodioxole have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

In a study involving a series of cyano-pyridinones (closely related to the compound ), significant anticancer activity was reported against various cancer cell lines . The mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors that are crucial for cancer cell survival.

Anti-inflammatory Activity

The compound has also shown anti-inflammatory properties in preliminary studies. It is believed that its structural features allow it to modulate inflammatory pathways effectively. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer metabolism.

- Receptor Modulation : It could interact with specific receptors that mediate cellular responses to growth factors and hormones.

- Signal Transduction Pathway Interference : By affecting signaling pathways such as MAPK or NF-kB, the compound can alter cell survival and proliferation signals.

Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzodioxole and tested their cytotoxicity against human cancer cell lines. The results indicated that certain modifications enhanced the anticancer activity significantly compared to the parent compound .

Study 2: Anti-inflammatory Effects

A pharmacological evaluation demonstrated that compounds related to this compound exhibited notable inhibition of TNF-alpha and IL-6 production in vitro. This suggests potential for therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.